1-Benzylindole-3-carboxylic acid
Overview
Description
1-Benzylindole-3-carboxylic acid is an organic compound with the molecular formula C16H13NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1-Benzylindole-3-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects are not well-documented for this specific compound. More research is needed to elucidate these biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . The specific effects of this compound would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
1-Benzylindole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of indoleacetic acid analogs, which are known for their differentiation-inducing and antiproliferative properties in human myeloblastoma cells . Additionally, derivatives of this compound have been studied as inhibitors of lipid peroxidation and superoxide anion formation . These interactions highlight the compound’s potential in modulating oxidative stress and cellular differentiation.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with multiple cellular targets, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole carboxamides derived from this compound have been identified as selective cyclooxygenase-2 inhibitors . This inhibition can lead to reduced inflammation and pain, showcasing the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term exposure to the compound in vitro or in vivo may result in sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. Higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have dose-dependent effects on liver and kidney function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. In plants, indole-3-carboxylic acid derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, indole derivatives have been shown to localize in the nucleus, where they can modulate gene expression and cellular responses . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
The synthesis of 1-Benzylindole-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, leading to the formation of the corresponding imine, which then undergoes cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another method includes the Bartoli indole synthesis, where nitroalkenes react with vinyl Grignard reagents to form indoles .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-Benzylindole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into indole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-Benzylindole-3-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
1-Benzylindole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Another plant growth regulator with similar properties.
Indole-3-carbaldehyde: An intermediate in the biosynthesis of indole-3-carboxylic acid.
What sets this compound apart is its unique benzyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-benzylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDDRHDOKXFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181506 | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27018-76-4 | |
Record name | 1-(Phenylmethyl)-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27018-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural similarity between 1-Benzylindole-3-carboxylic acid derivatives and Lonidamine in anticancer research?
A1: Lonidamine is a known antitumor agent. The research article investigates a series of this compound derivatives designed based on the structure of Lonidamine. [] The study found that compound 16b, sharing the same substituent at position 1 as Lonidamine, exhibited the most potent antitumor activity among the tested derivatives. This finding suggests that the specific substituent at position 1 plays a crucial role in the antitumor activity of these compounds. Further research is needed to elucidate the precise mechanism of action and to explore the therapeutic potential of these derivatives.
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